2-(2-Fluorobenzyl)phthalazine-1(2H)-one
Description
The phthalazinone core (C₈H₆N₂O) consists of a benzene ring fused to a pyridazinone moiety, providing a planar structure amenable to diverse substitutions . Fluorination at the benzyl position enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery . Phthalazinone derivatives are associated with antitumor, antimicrobial, and enzyme inhibitory activities, exemplified by established drugs like hydralazine and azelastine .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-14-8-4-2-6-12(14)10-18-15(19)13-7-3-1-5-11(13)9-17-18/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMRCXUTYCZYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SN2-Based Alkylation in Polar Aprotic Solvents
The most direct route involves reacting phthalazin-1(2H)-one (1 ) with 2-fluorobenzyl bromide (2 ) in anhydrous acetone or DMF, using K₂CO₃ as a base (Scheme 1). The mechanism proceeds via deprotonation of the N-2 hydrogen, followed by nucleophilic attack on the benzyl halide.
Procedure :
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1 (1.0 equiv), 2 (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv) are refluxed in dry acetone (12 h).
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The mixture is filtered, concentrated, and recrystallized from ethanol/water (4:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–74% | |
| Reaction Time | 10–12 h | |
| IR (ν, cm⁻¹) | 1675 (C=O), 1220 (C-F) | |
| ¹H NMR (δ, ppm) | 5.42 (s, 2H, CH₂), 7.2–7.8 (m, Ar-H) |
Optimization Insights :
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Solvent choice : DMF increases reactivity but complicates purification.
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Excess base : >2.0 equiv K₂CO₃ reduces O-alkylation byproducts.
Cyclocondensation of 2-Fluorobenzylhydrazine with Phthalic Anhydride Derivatives
Hydrazine-Mediated Ring Closure
This method constructs the phthalazine core de novo by reacting 2-fluorobenzylhydrazine (3 ) with phthalic anhydride (4 ) (Scheme 2).
Procedure :
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3 (1.1 equiv) and 4 (1.0 equiv) are heated in acetic acid (100°C, 6 h).
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The product is precipitated by cooling, filtered, and washed with cold ethanol.
Key Data :
Limitations :
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Requires stoichiometric acetic acid, complicating large-scale synthesis.
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Hydrazine availability and stability necessitate inert conditions.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling with Prefunctionalized Intermediates
Arylboronic esters (5 ) bearing the 2-fluorobenzyl group react with halogenated phthalazinones (6 ) under Pd(PPh₃)₄ catalysis (Scheme 3).
Procedure :
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6 (1.0 equiv), 5 (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in toluene/EtOH (3:1) are heated (80°C, 8 h).
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The product is extracted with EtOAc and chromatographed (SiO₂, hexane/EtOAc).
Key Data :
Advantages :
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Tolerates diverse boronic esters for structural diversification.
Green Chemistry Approaches: Solvent-Free Mechanochemical Synthesis
Grinding with p-Toluenesulfonic Acid (p-TSA)
Adapting methodologies from indazolophthalazine synthesis, phthalazinone (1 ) and 2-fluorobenzyl bromide (2 ) are ground with p-TSA (10 mol%) in a ball mill (Scheme 4).
Procedure :
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1 , 2 , and p-TSA are ground (500 rpm, 30 min).
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The crude product is washed with cold water and recrystallized.
Key Data :
Benefits :
-
Eliminates solvent use, aligning with green chemistry principles.
Analytical Validation and Quality Control
Spectroscopic Characterization
Comparative Performance of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SN2 Alkylation | 68–74 | 95–97 | Moderate |
| Cyclocondensation | 62–70 | 93–95 | Low |
| Cross-Coupling | 55–60 | 97–99 | High |
| Mechanochemical | 70–76 | 94–96 | High |
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzyl)phthalazine-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional carbonyl or hydroxyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Synthesis of 2-(2-Fluorobenzyl)phthalazine-1(2H)-one
The synthesis of this compound typically involves the reaction of phthalic anhydride with hydrazine derivatives, followed by substitution reactions to introduce the fluorobenzyl group. Various methods have been reported for synthesizing phthalazine derivatives, including:
- Nucleophilic substitution : Utilizing fluorobenzyl halides in the presence of a base to facilitate the introduction of the fluorobenzyl moiety.
- Cyclization reactions : Employing cyclization strategies with phthalic anhydride and hydrazine derivatives to form the phthalazine core.
The efficiency of these synthetic routes can vary based on reaction conditions such as temperature, solvent, and catalysts used.
Pharmacological Properties
The pharmacological profile of this compound indicates a broad spectrum of biological activities:
- Anticancer Activity : Research has shown that derivatives of phthalazine-1(2H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing the dithiocarbamate moiety have demonstrated enhanced activity against human ovarian carcinoma (A2780), lung carcinoma (NCI-H460), and breast adenocarcinoma (MCF-7) cell lines, with IC50 values less than 10 µM for some derivatives .
- Antimicrobial Activity : Phthalazine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain analogues possess effective antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
- Other Biological Activities : The compound's structure suggests potential applications in treating conditions like hypertension, inflammation, and diabetes due to its interaction with various biological pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing activity include:
- Substitution Patterns : Variations at the N-positions and C4 of the phthalazine ring can significantly affect biological activity. For example, substituents that enhance lipophilicity tend to improve cellular uptake and potency .
- Hybridization Strategies : Molecular hybridization techniques combining different pharmacophores have led to the development of novel compounds with improved selectivity and reduced side effects, particularly in anticancer applications .
Case Study 1: Antiproliferative Activity
In a study evaluating various phthalazinone-dithiocarbamate hybrids, compounds were synthesized and tested against multiple cancer cell lines. Results indicated that specific substitutions at N2 and C4 positions led to enhanced antiproliferative effects compared to standard treatments like cisplatin .
Case Study 2: Antimicrobial Efficacy
A series of 4-substituted phthalazinones were synthesized and screened for antimicrobial activity. The results demonstrated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzyl)phthalazine-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phthalazinones
(a) 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (CAS 763111-47-3)
- Structure : Features a piperazine-carbonyl group and a fluorobenzyl substituent.
- Activity: Acts as a PARP (poly-ADP-ribose polymerase) inhibitor, used in cancer imaging agents. Its synthesis involves coupling fluorobenzoic acid with the phthalazinone core via TBTU-mediated amidation .
- Physical Data : Radiochemical purity >95%, molar radioactivity 31 GBq/µmol .
(b) 2-Phenylphthalazin-1(2H)-one
- Structure : Lacks fluorination but includes a phenyl group at position 2.
- Activity : Functions as a fluorescent chemosensor for Fe³⁺/Fe²⁺ ions due to electron-rich aromatic systems .
- Key Difference: The absence of fluorobenzyl reduces lipophilicity, altering applications from therapeutic to diagnostic .
(c) 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1)
Pyridazinone and Benzimidazole Derivatives
(a) 2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one
- Structure: Pyridazinone core with fluorobenzyl, chloro, and phenyl groups.
- Physical Data : Melting point 91.7–93.8°C; ¹H-NMR δ7.05–7.58 (Ar-H), 5.44 (CH₂) .
(b) 2-Chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole (CAS 108662-49-3)
- Structure : Benzimidazole core with chloro and fluorobenzyl groups.
- Activity: Shows higher similarity (0.82) to phthalazinones in bioactivity screens, likely due to halogenated benzyl motifs .
Oxadiazole-Phthalazinone Hybrids
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one
Structure-Activity Relationship (SAR) Trends
- Fluorobenzyl Substitution : Enhances metabolic stability and target affinity in PARP inhibitors (e.g., PARPi vs. FPyPARP) .
- Heterocyclic Additions : Oxadiazole or triazole rings improve antitumor activity by introducing hydrogen-bonding sites .
- Halogenation : Chloro or bromo substituents increase electrophilicity, enhancing DNA interaction in anti-proliferative agents .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-fluorobenzyl)phthalazin-1(2H)-one and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the phthalazinone core. Key steps include:
Nucleophilic substitution : Introducing the 2-fluorobenzyl group via alkylation or coupling reactions under reflux conditions (e.g., ethanol at 80°C for 6–12 hours) .
Cyclization : Using reagents like acetic anhydride or sodium acetate to form the phthalazinone ring .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios significantly impact yields (typically 60–85%) .
Q. Which spectroscopic techniques are critical for characterizing 2-(2-fluorobenzyl)phthalazin-1(2H)-one?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the 2-fluorobenzyl proton signals appear as a doublet (δ 4.5–5.0 ppm) due to coupling with fluorine .
- HPLC : Purity analysis (≥95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 283.0874 for CHFNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence quenching data when evaluating metal ion interactions?
- Methodological Answer :
- Control Experiments : Test selectivity against non-target ions (e.g., Na, K) to rule out nonspecific quenching .
- Competitive Binding Assays : Add chelators (e.g., EDTA) to confirm reversible binding .
- Spectroscopic Validation : Use UV-vis titration and Job’s plot to determine stoichiometry (e.g., 1:1 for Fe) and binding constants (e.g., M) .
- Theoretical Modeling : DFT calculations to map electron transfer pathways between the fluorophore and metal ions .
Q. What strategies optimize the reaction yield of 2-(2-fluorobenzyl)phthalazin-1(2H)-one derivatives with varying substituents?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst Optimization : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >75% .
- Data Table :
| Substituent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| -OCH | DMF | Pd/C | 82 | |
| -Br | Ethanol | None | 68 | |
| -NO | DMSO | CuI | 74 |
Q. How do computational methods contribute to understanding the structure-activity relationships of phthalazinone-based compounds?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to target proteins (e.g., PARP-1 for anticancer activity) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC values for kinase inhibition) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
Key Considerations for Experimental Design
- Contradictory Data Analysis : When fluorescence intensity varies across batches, verify reagent purity (≥99%) via elemental analysis and repeat assays in triplicate .
- Biological Activity : For cytotoxicity studies, use MTT assays on cell lines (e.g., HeLa or MCF-7) with positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
